

Stability and Storage of 2-(Dimethylaminomethylene)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Dimethylaminomethylene)cyclohexanone
Cat. No.:	B105627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-(Dimethylaminomethylene)cyclohexanone** and its hydrochloride salt. The information is compiled from chemical supplier data and the general chemistry of enaminones, offering best practices for handling and maintaining the integrity of this compound in a research and development setting.

Chemical and Physical Properties

2-(Dimethylaminomethylene)cyclohexanone is a Mannich base derived from cyclohexanone. It is a key intermediate in the synthesis of various pharmaceutical compounds. [1] The compound exists as a free base (liquid) and a hydrochloride salt (crystalline solid). [2][3] [4]

Table 1: Physicochemical Properties of **2-(Dimethylaminomethylene)cyclohexanone** and its Hydrochloride Salt

Property	2-(Dimethylaminomethylene)cyclohexanone (Free Base)	2-(Dimethylaminomethylene)cyclohexanone HCl
CAS Number	15409-60-6[2][5][6]	42036-65-7[3]
Molecular Formula	C ₉ H ₁₇ NO[2][5]	C ₉ H ₁₈ ClNO[3]
Molecular Weight	155.24 g/mol [2][5]	191.70 g/mol [3]
Appearance	Colorless transparent liquid[2]	White crystalline powder[3][4]
Boiling Point	222.3 °C at 760 mmHg[2]	Not available
Melting Point	148-150 °C[2]	147-151 °C[3]
Density	0.944 g/cm ³ [2]	Not available
Storage Temperature	2-8°C[2][5]	2-8°C[3]

Stability Profile

Detailed quantitative stability studies on **2-(Dimethylaminomethylene)cyclohexanone** are not extensively available in the public domain. However, based on its chemical structure as an enaminone and general chemical principles, the following stability characteristics can be inferred.

Hydrolytic Stability: Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[7] The stability of enaminones is influenced by the structure of the dicarbonyl compound used in their formation.[7] While specific data for the title compound is unavailable, it is prudent to avoid acidic conditions to prevent degradation.

Thermal Stability: The synthesis of the hydrochloride salt involves heating under reflux in ethanol with hydrochloric acid for several hours, suggesting a degree of thermal stability for the salt form in acidic solution over this period.[8] However, long-term thermal stability data is not available.

General Recommendations: For optimal stability, the compound should be protected from prolonged exposure to heat, light, and moisture.

Recommended Storage Conditions

To ensure the long-term integrity of **2-(Dimethylaminomethylene)cyclohexanone**, the following storage conditions are recommended by various suppliers.

Table 2: Recommended Storage Conditions

Parameter	Recommendation	Rationale
Temperature	2-8°C[2][3][5]	To minimize potential degradation over time.
Atmosphere	Sealed in a dry environment[5]	To protect from moisture and potential hydrolysis.
Container	Tightly sealed, appropriate chemical-resistant container	To prevent contamination and exposure to air and moisture.

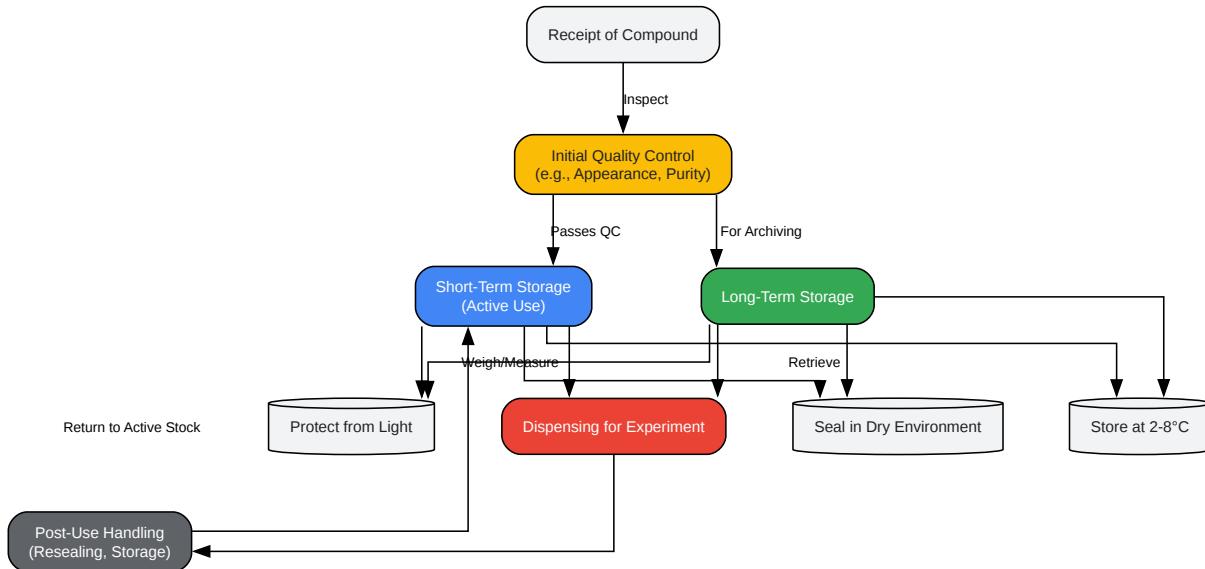
Experimental Protocols

While specific stability-indicating assays for **2-(Dimethylaminomethylene)cyclohexanone** are not detailed in the reviewed literature, a general experimental protocol for the synthesis of its hydrochloride salt is available. This provides some insight into its handling under laboratory conditions.

Synthesis of **2-(Dimethylaminomethylene)cyclohexanone** Hydrochloride

Materials:

- Cyclohexanone
- Paraformaldehyde
- Dimethylamine hydrochloride
- Concentrated hydrochloric acid
- Ethanol


- Acetone

Procedure:

- Combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol in a round-bottom flask equipped with a reflux condenser.
- Add a few drops of concentrated hydrochloric acid to the mixture.
- Heat the mixture to reflux and maintain for approximately 4 hours with stirring.
- Filter the hot solution and evaporate the solvent using a rotary evaporator.
- Dissolve the residue in a minimal amount of hot ethanol.
- Induce crystallization by adding acetone and storing the solution at a low temperature (e.g., in a freezer).
- Collect the crystalline product by filtration and dry it.^[8]

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the proper handling and storage of **2-(Dimethylaminomethylene)cyclohexanone** to maintain its quality and stability.

[Click to download full resolution via product page](#)

Caption: Workflow for handling and storage of **2-(Dimethylaminomethylene)cyclohexanone**.

Conclusion

While specific, quantitative stability data for **2-(Dimethylaminomethylene)cyclohexanone** is limited, a conservative approach to its storage and handling is recommended based on the general properties of enaminones. Storing the compound at 2-8°C in a dry, tightly sealed container is the most critical step in preserving its integrity. Researchers should be mindful of its potential sensitivity to acidic conditions and take appropriate precautions during its use in experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]
- 2. 2-((Dimethylamino)methyl)cyclohexanone | lookchem [lookchem.com]
- 3. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 15409-60-6|2-((Dimethylamino)methyl)cyclohexanone|BLD Pharm [bldpharm.com]
- 6. 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- To cite this document: BenchChem. [Stability and Storage of 2-(Dimethylaminomethylene)cyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105627#stability-and-storage-conditions-for-2-dimethylaminomethylene-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com